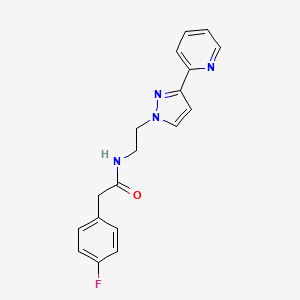

Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to "Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone". This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric excess. A novel, efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, utilizing multicomponent reactions.Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

Highly Diastereoselective Hydrogenation

Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone. This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric excess, demonstrating the compound's utility in synthesizing enantiomerically pure products (Sebek et al., 2009).

Synthesis of Polysubstituted Furans

A novel, efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, utilizing multicomponent reactions. This method enables the synthesis of diverse furan derivatives, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, demonstrating the versatility of furan compounds in synthesizing complex molecular architectures (Damavandi et al., 2012).

Microwave-Assisted Synthesis of Pyrazoline Derivatives

A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, demonstrates the efficiency of microwave irradiation in synthesizing furan-containing compounds. These derivatives have shown promising anti-inflammatory and antibacterial activities, underscoring the potential of furan derivatives in medicinal chemistry (Ravula et al., 2016).

Enzyme-Catalyzed Oxidation to FDCA

Furan derivatives have also been explored as precursors for biobased platform chemicals. Specifically, furan-2,5-dicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polymer production, can be synthesized from 5-hydroxymethylfurfural (HMF) through enzyme-catalyzed oxidation. This process represents an environmentally friendly, efficient approach to producing FDCA, highlighting the importance of furan derivatives in sustainable chemistry (Dijkman et al., 2014).

Catalytic Synthesis of Cyclopentenones

The aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process underscores the utility of furan derivatives in catalytic transformations, enabling the synthesis of valuable cyclic compounds (Reddy et al., 2012).

作用機序

Mode of Action

The mode of action of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone . The specific interactions of this compound with its potential targets and the resulting changes at the molecular level are areas for future research.

Biochemical Pathways

The biochemical pathways affected by This compound Furan derivatives are known to be versatile in their biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of This compound Given the diverse biological activities of furan derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels

特性

IUPAC Name |

furan-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16(13,14)8-4-5-11(7-8)10(12)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIINYNNVMFIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)

![1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2618097.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2618099.png)

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)